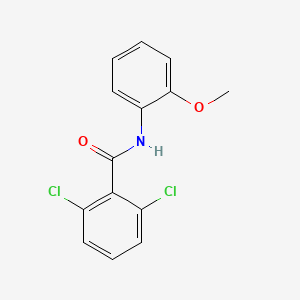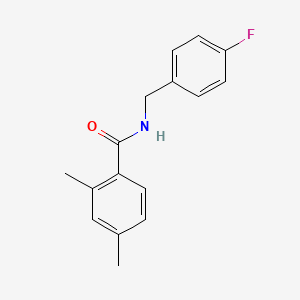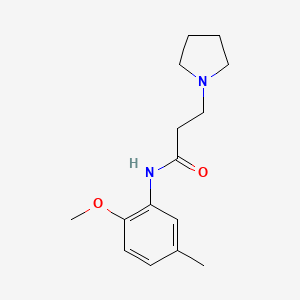![molecular formula C12H14ClNOS B5728114 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide, also known as CCT251545, is a small molecule inhibitor of the protein kinase PAK4. PAK4 is a member of the P21-activated kinase (PAK) family, which plays an important role in cell signaling, cytoskeletal dynamics, and cell motility. PAK4 has been implicated in the progression of several types of cancer, including breast, lung, and pancreatic cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide works by inhibiting the activity of PAK4, which is involved in the regulation of several cellular processes, including cell proliferation, migration, and invasion. PAK4 has been shown to be overexpressed in several types of cancer, and its inhibition has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide has been shown to inhibit the phosphorylation of several downstream targets of PAK4, including LIMK1 and cofilin, which are involved in cytoskeletal dynamics and cell motility. Inhibition of PAK4 by 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide is that it is a small molecule inhibitor, which makes it easier to administer in vitro and in vivo. However, one limitation is that it may have off-target effects on other kinases, which could complicate interpretation of experimental results.
Direcciones Futuras
Future research on 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a cancer therapy. Additionally, studies could investigate the potential of 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, research could explore the role of PAK4 in other cellular processes and diseases beyond cancer, which could expand the potential applications of 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide.
Métodos De Síntesis
The synthesis of 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide has been described in a patent application filed by GlaxoSmithKline. The synthesis involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea, which is then reacted with cyclopropylamine and acetic anhydride to yield 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide.
Aplicaciones Científicas De Investigación
2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide has been the subject of several scientific studies investigating its potential as a cancer therapy. In vitro studies have shown that 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide inhibits the growth and migration of cancer cells, including breast cancer cells and pancreatic cancer cells. In vivo studies using mouse models of breast cancer have demonstrated that 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide can inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-11-4-2-1-3-9(11)7-16-8-12(15)14-10-5-6-10/h1-4,10H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCFCRKQJMSKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-cyclopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)

![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)


![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)